5-Bromo-2-chloro-4-iodobenZyl alcohol
Description
Significance of Halogen Substitution in Aromatic Systems
The introduction of halogen atoms onto an aromatic ring profoundly influences its electronic properties and reactivity. Halogens exert two opposing electronic effects: an electron-withdrawing inductive effect due to their high electronegativity and an electron-donating resonance effect stemming from their lone pairs of electrons. msu.edu For chlorine, bromine, and iodine, the inductive effect typically outweighs the resonance effect, rendering the aromatic ring less reactive towards electrophilic substitution compared to unsubstituted benzene (B151609). libretexts.org
In polyhalogenated systems like 5-Bromo-2-chloro-4-iodobenzyl alcohol, the distinct nature of each halogen is synthetically advantageous. The reactivity of the carbon-halogen bonds towards processes like metal-catalyzed cross-coupling reactions generally follows the trend C-I > C-Br > C-Cl. This hierarchy enables chemists to perform selective reactions at one position while leaving the other halogenated sites intact for subsequent modifications. wikipedia.org For instance, the iodine atom can be selectively targeted in a Suzuki or Sonogashira coupling reaction, followed by a different coupling reaction at the bromine site under more forcing conditions.
Overview of Benzyl (B1604629) Alcohol Derivatives in Chemical Research
Benzyl alcohol and its derivatives are a cornerstone of organic chemistry, with applications spanning numerous scientific and industrial fields. Benzyl alcohol itself is a useful solvent due to its polarity and low toxicity. patsnap.com The hydroxyl group of benzyl alcohols can be readily transformed into other functional groups; for example, it can be oxidized to form benzaldehydes or benzoic acids, or it can react with carboxylic acids to form esters. patsnap.com
In chemical research, benzyl alcohol derivatives serve as crucial synthetic intermediates. google.comresearchgate.net They are foundational components in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and fragrances. jbiochemtech.comjbiochemtech.com The versatility of the benzyl alcohol moiety allows for its incorporation into larger molecules through various chemical reactions, making it a valuable building block for medicinal chemists and material scientists.
Research Context of this compound
While specific research devoted exclusively to this compound is not extensively documented in peer-reviewed literature, its chemical structure firmly places it within the context of advanced synthetic intermediates. Polyhalogenated aromatic compounds are critical for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. science.gov
The strategic arrangement of bromo, chloro, and iodo substituents on the phenyl ring, combined with the reactive benzyl alcohol group, makes this compound a highly functionalized and versatile building block. Each site on the molecule—the three different halogens and the alcohol—can be addressed with a high degree of chemical selectivity. This allows for the stepwise and controlled assembly of complex target structures. Aromatic compounds with similar substitution patterns are known to be key precursors in the synthesis of high-value pharmaceutical agents. The distinct reactivity of the halogens allows for sequential cross-coupling reactions, which are fundamental transformations in modern drug discovery and development. Therefore, the primary research context for this compound is its potential application as a specialized intermediate in multi-step organic syntheses.
Chemical Data for Halogenated Benzyl Alcohols
The following table provides key chemical identifiers for this compound and related compounds for comparative context.
| Property | This compound | 5-Bromo-2-chlorobenzyl alcohol | 2-Bromo-5-iodobenzyl alcohol |
| Molecular Formula | C₇H₅BrClIO | C₇H₆BrClO | C₇H₆BrIO |
| Molecular Weight | 347.38 g/mol | 221.48 g/mol | 312.93 g/mol |
| CAS Number | Not available | 149965-40-2 sigmaaldrich.com | 946525-30-0 sigmaaldrich.com |
| Synonym | (5-Bromo-2-chloro-4-iodophenyl)methanol | (5-Bromo-2-chlorophenyl)methanol sigmaaldrich.com | (2-Bromo-5-iodophenyl)methanol |
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-2-chloro-4-iodophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClIO/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZQFGKYIIYODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 2 Chloro 4 Iodobenzyl Alcohol
Retrosynthetic Analysis of 5-Bromo-2-chloro-4-iodobenzyl alcohol
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the most logical primary disconnection involves the functional group interconversion (FGI) of the benzyl (B1604629) alcohol moiety.
The primary alcohol can be traced back to the reduction of a corresponding carbonyl group. This leads to two principal precursors: 5-bromo-2-chloro-4-iodobenzaldehyde (B8258780) or 5-bromo-2-chloro-4-iodobenzoic acid . The reduction of an aldehyde to a primary alcohol is a common and high-yielding transformation, making the aldehyde the most immediate and logical synthetic target.
The core of the synthetic problem thus shifts to the regioselective synthesis of the 5-bromo-2-chloro-4-iodobenzaldehyde or its own precursor, 5-bromo-2-chloro-4-iodotoluene . The arrangement of the four different substituents on the aromatic ring is not readily achieved through direct, one-pot halogenation of a simple starting material. Therefore, the subsequent retrosynthetic disconnections must focus on the strategic introduction of the halogen atoms, considering their respective directing effects. This leads to several potential forward-synthesis strategies, which are explored in the following sections.
Precursor Synthesis and Halogenation Strategies
The construction of the 5-bromo-2-chloro-4-iodotoluene or benzaldehyde scaffold is the critical phase of the synthesis. The choice of starting material and the sequence of halogenation are paramount to achieving the desired substitution pattern.
This classical approach relies on the principles of electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the substituents already present on the ring. Both alkyl groups (like the methyl group of toluene) and halogens are ortho-, para-directing. wikipedia.orglibretexts.orglumenlearning.com However, the methyl group is an activating group, while halogens are deactivating. libretexts.orglumenlearning.com In cases of competing directing effects, the activating group typically exerts stronger control.
A plausible, albeit challenging, sequential halogenation pathway could be proposed starting from a simple substituted toluene. The success of such a sequence is highly dependent on controlling reaction conditions to favor the desired isomer at each step.
Illustrative Synthetic Pathway:
Starting Material: 2-Chlorotoluene. The chloro group directs incoming electrophiles to the ortho and para positions (C4 and C6). The activating methyl group also directs to its ortho and para positions (C2, C4, C6). The C4 position is strongly favored due to activation from the methyl group and direction from the chloro group.
Iodination: Introduction of iodine at the C4 position would yield 2-chloro-4-iodotoluene. This step would require an iodinating agent such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent.
Bromination: The final halogenation step would be the bromination of 2-chloro-4-iodotoluene. The existing substituents direct the incoming bromine. The methyl group activates the ring and directs ortho/para (C6, C3, C5). The chloro group directs ortho/para (C6, C4-occupied, C3). The iodo group also directs ortho/para (C3, C5). The C5 position is ortho to the iodo group and meta to both the methyl and chloro groups. The C3 position is ortho to both the chloro and iodo groups. The C6 position is ortho to the methyl group and the chloro group. Predicting the major product is complex, but bromination at the C5 position, which is sterically accessible and influenced by the iodo group, would yield the desired 5-bromo-2-chloro-4-iodotoluene.
This multi-step process would likely suffer from the formation of isomeric byproducts at each stage, necessitating careful purification.
A more regioselective and versatile approach involves the use of a substituted aniline (B41778) as a precursor. The amino group can be converted into a diazonium salt, which is an excellent leaving group and can be readily displaced by a variety of substituents, including halogens, in reactions such as the Sandmeyer reaction. organic-chemistry.org
This strategy transfers the synthetic challenge to the preparation of a suitable aniline precursor. For the target molecule, a plausible precursor would be 2-chloro-4-iodo-5-methylaniline (B3044384) .
Proposed Diazotization Pathway:
Precursor Synthesis: The synthesis would begin with the preparation of 2-chloro-4-iodo-5-methylaniline through a multi-step sequence.
Diazotization: The aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures (0–5 °C) to form the corresponding diazonium salt. youtube.com
Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution to replace the diazonium group with bromine, yielding 5-bromo-2-chloro-4-iodotoluene.
A patent for the synthesis of a related isomer, 2-bromo-5-iodobenzyl alcohol, validates this approach by starting with 2-methyl-4-iodoaniline and using a diazotization-bromination sequence to introduce the bromine atom. google.com This methodology offers superior regiochemical control compared to direct electrophilic halogenation.
Halogen-dance (HD) reactions involve the base-catalyzed migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.org This transformation is driven by thermodynamics, proceeding towards the formation of a more stable aryl anion or organometallic intermediate. wikipedia.orgresearchgate.net HD reactions provide a powerful tool for accessing substitution patterns that are difficult or impossible to obtain through conventional synthetic routes. wikipedia.orgrsc.org
For the synthesis of 5-bromo-2-chloro-4-iodotoluene, an HD reaction could theoretically be employed to rearrange a more easily accessible isomer. For instance, one could synthesize a different regioisomer of bromo-chloro-iodotoluene and subject it to a strong base, such as lithium diisopropylamide (LDA) or an organolithium reagent, to induce isomerization.
The reaction proceeds via deprotonation of the aromatic ring to form an aryl anion. This anion can then engage in a series of halogen-metal exchanges, ultimately leading to the most thermodynamically stable anionic intermediate, which is then quenched to give the final product. wikipedia.org The feasibility of this approach for the target compound would depend on the relative stability of the aryl anion at the various positions on the polyhalogenated toluene ring, which is influenced by the inductive effects of the three different halogens. While a specific application for this exact molecule is not documented, the principle remains a viable strategy for complex isomer synthesis. rsc.org
Reduction Strategies for Benzylic Carbonyl Precursors
The final step in the synthesis is the reduction of the carbonyl group of 5-bromo-2-chloro-4-iodobenzaldehyde to the target benzyl alcohol. The primary consideration for this step is chemoselectivity; the reducing agent must reduce the aldehyde without affecting the three carbon-halogen bonds, particularly the weaker carbon-iodine bond.
Aryl halides are susceptible to reductive cleavage (hydrogenolysis), especially under harsh conditions like catalytic hydrogenation with H₂ gas over palladium or platinum catalysts. The reactivity for hydrogenolysis generally follows the order C-I > C-Br > C-Cl, making the C-I bond in the precursor particularly vulnerable. Therefore, mild and selective reducing agents are required.
Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for the reduction of aldehydes and ketones. masterorganicchemistry.com It is a mild hydride donor and typically does not reduce aryl halides, esters, or amides under standard conditions (e.g., in an alcohol solvent like methanol (B129727) or ethanol (B145695) at room temperature). masterorganicchemistry.comorganic-chemistry.org Its high chemoselectivity makes it an ideal candidate for this transformation. A patent describing the synthesis of 5-bromo-2-chlorobenzaldehyde (B64787) also details the reduction of the corresponding benzoic acid to the benzyl alcohol using NaBH₄, demonstrating its utility for similar substrates. google.com
Catalytic Transfer Hydrogenation (CTH) offers another mild alternative to high-pressure catalytic hydrogenation. In CTH, a hydrogen donor molecule (e.g., isopropanol (B130326), formic acid, or ammonium (B1175870) formate) is used in the presence of a catalyst (often based on iridium, ruthenium, or palladium) to transfer hydrogen to the substrate. njtech.edu.cnmdpi.com These methods often proceed under milder conditions and can exhibit high selectivity for the reduction of carbonyls in the presence of reducible halogen groups.
Specialized transition metal catalysts, particularly those based on iron and manganese, have been developed that show exceptional activity and selectivity for aldehyde hydrogenation, even in the presence of other reducible functionalities like halogens. nih.govnih.gov
The following table summarizes and compares potential reduction methods:
| Reduction Method | Reagent/Catalyst | Typical Conditions | Selectivity for C=O vs. C-X | Notes |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0-25°C | Excellent | Highly selective for aldehydes/ketones; unlikely to cause dehalogenation. The most common and reliable method. ugm.ac.id |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | Good to Moderate | More reactive than NaBH₄. Can cause hydrogenolysis of C-I bonds if conditions are not carefully controlled. |
| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ | H₂ pressure, various solvents | Poor | High risk of dehalogenation, especially cleavage of the C-I bond. Generally unsuitable for this substrate. |
| Transfer Hydrogenation | Isopropanol, Iridium catalyst | Mild heating | Very Good | Often highly chemoselective and avoids the use of high-pressure H₂ gas. njtech.edu.cn |
| Specialized Catalysis | H₂ gas, Fe or Mn Pincer Complex | Low H₂ pressure, mild temp. | Excellent | Modern catalysts designed for high chemoselectivity, preserving halogen substituents. nih.govacs.org |
Alternative Reduction Methods for Polyhalogenated Benzyl Halides
The reduction of a polyhalogenated benzaldehyde to its corresponding benzyl alcohol is a critical step in the synthesis of this compound. The primary challenge lies in the chemoselective reduction of the aldehyde group in the presence of three different aryl-halogen bonds (C-I, C-Br, and C-Cl), which are susceptible to reductive cleavage (hydrodehalogenation). While conventional reducing agents like sodium borohydride are often employed, alternative methods can offer improved selectivity and milder reaction conditions.
Catalytic transfer hydrogenation represents a powerful and selective alternative. This method utilizes a hydrogen donor, such as isopropanol or formic acid, in the presence of a transition metal catalyst. Ruthenium and iridium-based catalysts have shown particular promise in the selective reduction of aldehydes while preserving sensitive functional groups like halogens. unito.itnjtech.edu.cn For instance, a ruthenium pincer complex has been demonstrated to efficiently reduce 4-bromobenzaldehyde (B125591) to 4-bromobenzyl alcohol with high selectivity, suggesting its potential applicability to more complex polyhalogenated systems. unito.it The choice of hydrogen donor and catalyst loading are critical parameters that can be fine-tuned to optimize the reaction.
Another approach involves the use of metal hydrides with modulated reactivity. While powerful reducing agents like lithium aluminum hydride can lead to significant hydrodehalogenation, milder reagents or modified borohydrides can provide the required selectivity. The reactivity of sodium borohydride can be attenuated by conducting the reaction at low temperatures or by using it in conjunction with additives.
Finally, electrochemical reduction methods offer a high degree of control over the reduction potential, which can be precisely adjusted to target the aldehyde functionality without affecting the carbon-halogen bonds. While not as commonly employed in standard laboratory synthesis, this technique holds potential for highly selective reductions in complex molecules.
Optimization of Reaction Conditions for Yield and Purity
The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of impurities. Key parameters that require meticulous control include the choice of solvent, the use of catalysts, and strategies to mitigate byproduct formation throughout the multi-step synthesis.
Solvent Effects in Halogenation and Reduction Reactions
The solvent plays a multifaceted role in both the preceding halogenation steps and the final reduction step, influencing reaction rates, selectivity, and the solubility of reagents and intermediates. In halogenation reactions, the polarity of the solvent can significantly impact the electrophilicity of the halogenating agent. rasayanjournal.co.in For the reduction of the benzaldehyde precursor, the choice of solvent is critical for controlling the reactivity of the reducing agent and minimizing side reactions.
Protic solvents, such as ethanol or methanol, are commonly used for reductions with sodium borohydride. However, their ability to participate in hydrogen bonding can influence the reaction rate and, in some cases, promote side reactions. Aprotic solvents, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), can offer better control over the reaction, particularly when using more reactive hydride reagents. The selection of the solvent system must also consider the solubility of the polyhalogenated starting material and the ease of product isolation.
Below is a table illustrating the hypothetical effect of different solvents on the yield of a generic polyhalogenated benzyl alcohol, based on general principles of organic synthesis.
Table 1: Hypothetical Solvent Effects on the Reduction of a Polyhalogenated Benzaldehyde
| Solvent | Dielectric Constant (at 20°C) | Expected Observations | Potential Byproducts |
| Methanol | 33.0 | Good solubility of NaBH4, fast reaction rate. | Potential for hydrodehalogenation, formation of methyl ethers. |
| Isopropanol | 19.9 | Slower reaction rate compared to methanol, potentially higher selectivity. | Lower incidence of hydrodehalogenation. |
| Tetrahydrofuran (THF) | 7.5 | Good solvent for the substrate, controlled reaction rate. | Formation of borane (B79455) complexes. |
| Dichloromethane (DCM) | 9.1 | Inert solvent, good for controlling reactivity. | Slower reaction, potential solubility issues with NaBH4. |
Catalytic Approaches in Synthetic Pathways
Catalysis is indispensable in the modern synthesis of complex organic molecules, offering pathways with higher efficiency, selectivity, and milder reaction conditions. In the synthesis of this compound, catalytic methods are crucial for both the construction of the polyhalogenated aromatic ring and the selective reduction of the aldehyde.
For the reduction of the corresponding benzaldehyde, various catalytic systems have been developed to achieve high chemoselectivity. Iron, manganese, and other earth-abundant metal catalysts have emerged as effective and more sustainable alternatives to precious metal catalysts like palladium and platinum for the hydrogenation of aldehydes. nih.govnih.govacs.org For example, well-defined iron(II) pincer complexes have demonstrated "noble-metal activity" in the selective hydrogenation of aldehydes, even in the presence of reducible functional groups. nih.gov The choice of ligand in these metal complexes is paramount in tuning the catalyst's activity and selectivity.
The following table provides a comparative overview of different catalytic systems that could be employed for the reduction of a polyhalogenated benzaldehyde, with expected yields based on literature for similar substrates.
Table 2: Potential Catalytic Systems for the Reduction of a Polyhalogenated Benzaldehyde
| Catalyst System | Hydrogen Source | Typical Reaction Conditions | Expected Yield (%) |
| Ru-Pincer Complex | Isopropanol | 80°C, 2-4 hours | 90-95 |
| Fe(II)-PNP Complex | H₂ (30 bar) | 40°C, 16 hours | 85-95 |
| Mn(I)-PNP Complex | H₂ (50 bar) | 25°C, 18 hours | 88-97 |
| Ir@CN Nanocatalyst | Formic Acid | Water, 80°C, 6 hours | 92-98 |
Minimization of Byproduct Formation in Multi-step Synthesis
A plausible synthetic route might involve the initial synthesis of a substituted toluene derivative, which is then halogenated in a stepwise manner. For instance, starting with 2-chlorotoluene, one could introduce the bromine and iodine substituents through electrophilic aromatic substitution. The order of these halogenation steps is crucial, as the existing substituents will direct the position of the incoming electrophile. Subsequent benzylic bromination followed by hydrolysis would yield the desired benzyl alcohol.
During the final reduction step, the primary byproduct of concern is the hydrodehalogenation product, where one or more of the halogen atoms are replaced by hydrogen. The C-I bond is the most susceptible to cleavage, followed by C-Br and then C-Cl. To minimize this, it is essential to use a mild and selective reducing agent and to carefully control the reaction temperature and time. Over-reduction can also lead to the formation of the corresponding toluene derivative.
The following table outlines potential byproducts at different stages of the synthesis and strategies for their minimization.
Table 3: Byproduct Minimization Strategies
| Synthetic Step | Potential Byproducts | Minimization Strategy |
| Electrophilic Halogenation | Isomeric polyhalogenated toluenes | Control of reaction temperature, choice of catalyst, and order of halogen introduction. |
| Benzylic Bromination | Di- and tri-brominated products | Precise control of stoichiometry of the brominating agent (e.g., NBS), use of a radical initiator. |
| Hydrolysis of Benzyl Bromide | Elimination products (styrenes) | Use of mild basic conditions and controlled temperature. |
| Reduction of Benzaldehyde | Hydrodehalogenation products, over-reduction to toluene | Use of chemoselective reducing agents, low reaction temperatures, and careful monitoring of reaction progress. |
Conformational Analysis and Intramolecular Interactions
Conformational Preferences of Polyhalogenated Benzyl (B1604629) Alcohols
Studies on related polyhalogenated benzyl alcohols provide a framework for understanding the conformational preferences of 5-Bromo-2-chloro-4-iodobenzyl alcohol. The presence of a halogen atom at the ortho position is a key determinant of the molecule's three-dimensional structure.
The presence of an ortho-halogen substituent in benzyl alcohols leads to the possibility of distinct conformations. rsc.org Research has shown that ortho-halogenated benzyl alcohols can exist in two low-energy chiral conformations and a third, achiral conformation. rsc.orgrsc.org
One of the chiral conformations is characterized by an intramolecular hydrogen bond between the hydroxyl group and the ortho-halogen atom (OH···X). rsc.org The other chiral conformer lacks this specific interaction. rsc.org The achiral conformation is also made possible by the halogen substitution. rsc.orgrsc.org While the achiral monomer is generally less stable than the chiral form with the OH···X contact, both can be present in significant amounts. rsc.orgrsc.org
| Conformation Type | Key Feature | Relative Stability |
|---|---|---|
| Chiral | Intramolecular OH···X hydrogen bond | Often the most stable |
| Chiral | No intramolecular OH···X hydrogen bond | Energetically higher |
| Achiral | Planar arrangement | Less stable than the OH···X bonded chiral conformer |
The specific halogen atom at the ortho position (in this case, chlorine) plays a crucial role in dictating the conformational preferences. The nature of the halogen influences the strength of the intramolecular hydrogen bond and the energy barriers between different conformations. rsc.org
For ortho-halogenated benzyl alcohols, the substitution with chlorine, bromine, or iodine consistently favors a transiently chiral conformation that facilitates an intramolecular OH···X hydrogen bond. rsc.org The increasing size of the halogen atom can influence the stability of dimers, with heterochiral pairings becoming progressively more stable as the halogen size increases from chlorine to iodine. rsc.org
Intramolecular Hydrogen Bonding in this compound
Intramolecular hydrogen bonds are a defining feature of the conformational landscape of this compound, primarily due to the ortho-chloro substituent.
The presence of the chlorine atom at the ortho position allows for the formation of an intramolecular OH···Cl hydrogen bond. This interaction is generally more favorable than the weaker OH···π interaction with the aromatic ring that is observed in unsubstituted benzyl alcohol. rsc.org While bromine and iodine are also present in the molecule, their positions (meta and para) are not conducive to forming intramolecular hydrogen bonds with the hydroxyl group. Studies on a range of amino-alcohols have shown that halogen substitution can significantly reinforce OH···N intramolecular hydrogen bonds, with the effect following the trend H < F < Cl < Br. nih.gov This suggests that the electronegativity and size of the halogen are critical factors in the strength of these interactions.
In polyhalogenated benzyl alcohols, a competition exists between the intramolecular hydrogen bond to the ortho-halogen (OH···X) and the interaction of the hydroxyl group with the π-electron system of the benzene (B151609) ring (OH···π). The introduction of a halogen at the ortho position typically favors the OH···X interaction, which suppresses the OH···π bonding. rsc.org The OH···π interaction is a stabilizing feature in the conformation of unsubstituted benzyl alcohol. rsc.org However, the more attractive OH···X contact introduced by ortho-halogenation dominates the conformational preference. rsc.org
Intermolecular Interactions and Aggregation Behavior
Beyond the intramolecular forces that shape the conformation of a single molecule, intermolecular interactions govern how molecules of this compound interact with each other, leading to aggregation and influencing bulk properties. Benzyl alcohol itself is known to participate in hydrogen bonding, dipole-dipole interactions, and Van der Waals dispersion forces. brainly.com
In ortho-halogenated benzyl alcohols, dimerization and aggregation are significantly influenced by the conformational preferences of the monomers. The most stable dimers often involve pairings where the hydrogen bond-accepting hydroxyl group also forms a cooperative intramolecular OH···X contact. rsc.orgrsc.org Interestingly, the achiral monomer conformation tends to be suppressed in these dimers. rsc.orgrsc.org The preference for homochiral or heterochiral dimers can be influenced by the size of the halogen atom. For chlorine, a homochiral dimer is almost exclusively formed, whereas larger halogens can co-stabilize the heterochiral variant. rsc.org The aggregation behavior is also driven by other weaker non-covalent interactions, such as halogen bonds (X···X) and C-H···X interactions, which play a major role in the lateral growth of molecular assemblies. researchgate.net
| Interaction Type | Description | Influence on Structure |
|---|---|---|
| Intramolecular OH···X | Hydrogen bond between the hydroxyl proton and an ortho-halogen. | Stabilizes a specific chiral conformation. |
| Intramolecular OH···π | Interaction between the hydroxyl group and the aromatic π-system. | Generally weaker and suppressed by ortho-halogenation. |
| Intermolecular OH···O | Classical hydrogen bonding between hydroxyl groups of different molecules. | Primary driving force for dimerization and aggregation. |
| Halogen Bonds (X···X) | Non-covalent interaction between halogen atoms. | Contributes to the stability of the crystal lattice and aggregates. |
| Dipole-Dipole Interactions | Attractive forces between polar molecules. | Contributes to the overall intermolecular forces. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces. | Present in all molecular interactions. |
Homochiral vs. Heterochiral Dimerization of Halogenated Benzyl Alcohol Units
When two molecules of a halogenated benzyl alcohol associate, they form dimers. This dimerization is a critical aspect of their self-assembly and is driven by hydrogen bonding between the two hydroxyl groups. The chirality of the individual alcohol units, even if transient, plays a crucial role in the structure of the resulting dimer. For ortho-halogenated benzyl alcohols, the most stable dimers involve pairings where the OH groups have either the same (homochiral) or opposite (heterochiral) torsional arrangements. rsc.org
In these dimers, the molecule that donates the hydrogen bond typically does so from its hydroxyl group to the hydroxyl group of the acceptor molecule. A significant finding in the study of ortho-halogenated benzyl alcohols is that the acceptor molecule often maintains its intramolecular OH···X hydrogen bond, which cooperatively strengthens the intermolecular hydrogen bond. rsc.org
The preference for homochiral versus heterochiral dimerization is heavily influenced by the size of the halogen atom at the ortho position. rsc.org For 2-chlorobenzyl alcohol, the dimer is formed almost exclusively as a homochiral pair. However, as the size of the halogen increases (from chlorine to bromine to iodine), the heterochiral dimer becomes progressively more stable. rsc.org This trend is attributed to the interplay of steric effects and dispersion forces.
For this compound, the presence of the ortho-chloro group would suggest a strong preference for homochiral dimerization, analogous to 2-chlorobenzyl alcohol. However, the additional bulky bromine and iodine substituents on the phenyl ring could introduce significant steric hindrance and alter the electronic properties of the aromatic system, potentially influencing the energetic balance between the homochiral and heterochiral dimer forms. The stacking of the aromatic rings is also a crucial factor in the stability of these dimers. rsc.org
| Ortho-Halogenated Benzyl Alcohol | Primary Dimerization Type | Influence of Halogen Size |
|---|---|---|
| 2-Chlorobenzyl Alcohol | Almost exclusively Homochiral | Smaller halogen favors homochiral arrangement |
| 2-Bromobenzyl Alcohol | Predominantly Homochiral, with some Heterochiral | Increased size allows for more stable heterochiral pairing |
| 2-Iodobenzyl Alcohol | Homochiral and Heterochiral forms are energetically competitive | Largest halogen significantly stabilizes the heterochiral dimer |
Solvent Effects on Molecular Conformation and Aggregation
The conformation of this compound and its tendency to form aggregates are expected to be highly sensitive to the solvent environment. Solvents can influence the delicate balance of intramolecular and intermolecular forces through various mechanisms.
In non-polar solvents, the intramolecular OH···Cl hydrogen bond is likely to be a dominant factor in determining the conformation of the monomeric species. The formation of dimers and larger aggregates through intermolecular OH···OH hydrogen bonds would also be favored in such environments, as these interactions would be shielded from competing solvent interactions.
In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetone, the solvent molecules can act as hydrogen bond acceptors. researchgate.net This can lead to the disruption of both intramolecular OH···Cl and intermolecular OH···OH hydrogen bonds, favoring conformations where the hydroxyl group is accessible to the solvent. The equilibrium between monomeric and aggregated forms would likely shift towards the monomeric species.
| Solvent Type | Dominant Interactions | Effect on Conformation | Effect on Aggregation |
|---|---|---|---|
| Non-polar (e.g., Hexane) | Intramolecular OH···Cl and Intermolecular OH···OH hydrogen bonds | Favors conformation with intramolecular hydrogen bond | Promotes dimerization and formation of larger aggregates |
| Polar Aprotic (e.g., DMSO) | Solute-solvent hydrogen bonding (solvent as acceptor) | Disruption of intramolecular hydrogen bond; favors solvated conformers | Shifts equilibrium towards monomeric species |
| Polar Protic (e.g., Ethanol) | Competitive solute-solvent and solvent-solvent hydrogen bonding | Conformation dictated by strong interactions with solvent molecules | Significantly reduced aggregation |
Advanced Spectroscopic Characterization
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding characteristics within a molecule. For 5-Bromo-2-chloro-4-iodobenzyl alcohol, these methods are crucial for characterizing the hydroxyl and benzylic moieties and understanding the influence of the polyhalogenated aromatic ring.
The IR and Raman spectra of benzyl (B1604629) alcohol derivatives are distinguished by characteristic vibrations of the alcohol group. theaic.org The most prominent of these is the O-H stretching vibration. In condensed phases, extensive intermolecular hydrogen bonding leads to a characteristically strong and broad absorption band in the IR spectrum, typically observed in the region of 3200–3500 cm⁻¹. spectroscopyonline.comlibretexts.org The corresponding C-O stretching vibration provides further confirmation of the alcohol functional group, appearing as a strong band in the 1000–1260 cm⁻¹ range. theaic.orglibretexts.org The exact position of the C-O stretch can help distinguish between primary, secondary, and tertiary alcohols; for a primary alcohol like this compound, this band is expected towards the lower end of the range, often between 1000 and 1075 cm⁻¹. spectroscopyonline.com
Other notable vibrations include the in-plane and out-of-plane O-H bending modes. The in-plane bend is typically found around 1350–1440 cm⁻¹, while the broad out-of-plane bend (or wag) appears near 650 cm⁻¹. theaic.orgspectroscopyonline.com The presence of multiple halogen substituents on the phenyl ring can also influence the positions of ring-related vibrations, such as the C-C stretching modes within the ring (1400-1600 cm⁻¹) and the C-H "out-of-plane" bending modes (675-900 cm⁻¹). libretexts.org
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad | Indicates intermolecular hydrogen bonding. spectroscopyonline.comlibretexts.org |
| C-H Stretch (Aromatic) | 3000 - 3100 | Weak to Medium | Characteristic of protons on the benzene (B151609) ring. theaic.org |
| C-H Stretch (CH₂) | 2850 - 3000 | Medium | Asymmetric and symmetric stretches of the benzylic CH₂ group. theaic.org |
| C-C Stretch (in-ring) | 1400 - 1600 | Medium to Weak | Multiple bands are characteristic of the aromatic ring. libretexts.org |
| O-H Bend (in-plane) | 1350 - 1440 | Medium, Broad | Coupled with other vibrations in the fingerprint region. theaic.org |
| C-O Stretch | 1000 - 1260 | Strong | Position is sensitive to the substitution on the α-carbon. libretexts.org |
| C-Cl Stretch | 700 - 800 | Strong | Position can be influenced by other ring substituents. theaic.org |
The substitution pattern of this compound, with a chlorine atom at the ortho position relative to the benzyl group, allows for the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the adjacent chlorine atom (O-H···Cl). Such interactions are known to occur in ortho-halogenated benzyl alcohols. researchgate.net
The formation of an intramolecular hydrogen bond typically results in a red-shift (a shift to lower frequency) of the O-H stretching band compared to a "free" (non-hydrogen-bonded) hydroxyl group. researchgate.net However, this intramolecular bond is generally weaker than intermolecular hydrogen bonds. Consequently, in dilute solutions where intermolecular interactions are minimized, the spectrum may reveal a sharper, less intense band at a frequency slightly lower than that of a free O-H, indicative of the O-H···Cl interaction. In the solid state or in concentrated solutions, this specific signature might be masked by the much broader and more intense band from intermolecular O-H···O hydrogen bonding. msu.edu The competition between intramolecular and intermolecular hydrogen bonding can be studied by comparing spectra recorded in different phases or in solvents of varying polarity. rsc.org
Operando spectroscopy involves monitoring a chemical reaction in real-time under actual process conditions. Techniques like in situ Attenuated Total Reflection Infrared (ATR-IR) spectroscopy are exceptionally well-suited for this purpose. uu.nl For a compound like this compound, operando IR spectroscopy could be employed to monitor reactions involving the benzylic alcohol group.
A prime example is the catalytic oxidation of the alcohol to its corresponding aldehyde, 5-bromo-2-chloro-4-iodobenzaldehyde (B8258780). By implementing an IR probe within the reaction vessel, the progress of the reaction can be tracked by observing key spectral changes. uu.nl Specifically, the reaction would be characterized by:
Decrease in reactant signals: A gradual reduction in the intensity of the broad O-H stretching band (around 3350 cm⁻¹) and the strong C-O stretching band (around 1050 cm⁻¹) of the starting alcohol.
Increase in product signals: The concurrent appearance and growth of a strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the newly formed aldehyde, typically in the 1685–1715 cm⁻¹ region.
This real-time data allows for the determination of reaction kinetics, the identification of potential intermediates, and the optimization of reaction conditions without the need for periodic sampling and offline analysis. utwente.nlresearchgate.net
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For polyhalogenated molecules, the isotopic patterns provide a distinct signature that aids in identification.
Fragmentation Patterns of Polyhalogenated Benzyl Alcohols
The mass spectrum of a benzyl alcohol derivative is characterized by several key fragmentation pathways, including alpha-cleavage and dehydration. youtube.comlibretexts.org The presence of multiple heavy halogens (Cl, Br, I) introduces complex isotopic patterns and influences the fragmentation process.
Molecular Ion (M⁺): The molecular ion peak for this compound would appear as a cluster of peaks due to the natural isotopic abundances of Chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and Bromine (⁷⁹Br:⁸¹Br ≈ 1:1). This complex pattern is a definitive fingerprint for the presence of these elements.
Alpha-Cleavage: A common fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For benzyl alcohols, this involves the loss of the hydroxymethyl radical (•CH₂OH) or, more favorably, the loss of the aromatic ring to form a stable [CH₂OH]⁺ ion. However, the most characteristic alpha-cleavage in benzyl alcohols is the cleavage of the benzylic C-C bond, leading to the loss of a hydrogen radical to form a stable benzylic oxonium ion [M-H]⁺, or loss of the entire side chain.
Benzylic Cation Formation: A dominant fragmentation pathway is the loss of the hydroxyl group, often accompanied by a hydrogen atom (loss of H₂O, M-18), or the loss of the entire •CH₂OH group (M-31) to form a trihalogenated benzyl cation. This cation is relatively stable and would produce a prominent peak.
Loss of Halogens: Sequential loss of halogen atoms (I, Br, Cl) as radicals from the molecular ion or major fragments is also a characteristic pathway. The ease of cleavage generally follows the trend I > Br > Cl, corresponding to the C-X bond strengths.
Table 2: Potential Mass Spectrometry Fragments for this compound
| Fragment | Description | Notes |
| [C₇H₅BrClIO]⁺ | Molecular Ion (M⁺) | Exhibits a complex isotopic pattern due to Br and Cl. |
| [C₇H₄BrClIO]⁺ | Loss of H radical | [M-1]⁺, often from benzylic position. |
| [C₇H₅BrClO]⁺ | Loss of Iodine radical | [M-I]⁺. A significant fragmentation due to the weaker C-I bond. |
| [C₇H₅ClIO]⁺ | Loss of Bromine radical | [M-Br]⁺. |
| [C₆H₃BrClI]⁺ | Loss of CH₂OH group | [M-31]⁺. Formation of a stable trihalophenyl cation. |
| [C₇H₄BrClI]⁺ | Dehydration (Loss of H₂O) | [M-18]⁺. Common fragmentation for alcohols. |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula. measurlabs.com While standard MS can identify a nominal mass, HRMS can distinguish between different chemical formulas that have the same integer mass. measurlabs.comyoutube.com
For this compound, the empirical formula is C₇H₅BrClIO. Using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹²⁷I, ¹⁶O), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass to three or four decimal places provides unequivocal confirmation of the elemental composition, ruling out other potential structures with the same nominal mass. This high level of precision is crucial for confirming the identity of novel compounds or verifying the purity of a synthesized sample. rsc.org
Table 3: Exact Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₅BrClIO |
| Nominal Mass | 346 u |
| Theoretical Exact Mass (Monoisotopic) | 345.8319 u |
| Required HRMS Accuracy | < 5 ppm |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Characterization
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. For aromatic compounds, these transitions are typically from π to π* orbitals. libretexts.org The benzene ring is a well-known chromophore, exhibiting characteristic absorption bands that are sensitive to substitution.
The spectrum of unsubstituted benzene in a non-polar solvent shows a strong primary absorption (E-band) around 204 nm and a weaker, highly structured secondary absorption (B-band) around 255 nm. youtube.com Both the -CH₂OH group and the halogen atoms (Cl, Br, I) act as auxochromes, modifying the absorption characteristics of the benzene chromophore. Auxochromes are groups with non-bonding electrons that, when attached to a chromophore, can cause a shift in the absorption maximum (λₘₐₓ) and an increase in the molar absorptivity (ε).
The halogens and the hydroxymethyl group are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary benzene bands. This is due to the extension of the conjugated π-system through resonance with the lone pair electrons of the oxygen and halogen atoms. The cumulative effect of four substituents, particularly the heavy iodine and bromine atoms, would likely result in a significant red shift of the B-band, potentially pushing it towards 300 nm and causing a loss of its fine vibrational structure. libretexts.org
Table 4: Expected UV-Vis Absorption Data for this compound
| Band | Typical λₘₐₓ in Benzene | Expected Shift in Substituted Compound | Predicted λₘₐₓ Range |
| Primary (E-band) | ~204 nm | Bathochromic (Red Shift) | 210 - 230 nm |
| Secondary (B-band) | ~255 nm | Significant Bathochromic (Red Shift) | 270 - 290 nm |
Computational Chemistry Investigations
Density Functional Theory (DFT) Studies on Conformational Landscapes
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. In the context of 5-Bromo-2-chloro-4-iodobenzyl alcohol, DFT is instrumental in mapping out its conformational landscape, which is shaped by the rotational freedom around the C-C and C-O single bonds of the benzyl (B1604629) alcohol moiety.
Prediction of Relative Energies of Chiral and Achiral Conformers
The substitution pattern of this compound gives rise to various possible conformers. These can be broadly categorized as chiral and achiral, depending on the orientation of the hydroxymethyl group relative to the benzene (B151609) ring and its substituents. DFT calculations are crucial in predicting the relative stabilities of these conformers.
Theoretical studies on similar halogenated benzyl alcohols have shown that the interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and an adjacent halogen, can significantly influence conformational preferences. researchgate.net For this compound, the presence of a chlorine atom ortho to the hydroxymethyl group allows for the potential formation of an intramolecular O-H···Cl hydrogen bond. This interaction can stabilize certain chiral conformers over others.
The relative energies of the conformers are determined by calculating their single-point energies at a high level of theory with a large basis set, after geometry optimization. These calculations help in identifying the global minimum energy structure and the energetic penalties associated with other, less stable conformers.
Below is a representative table illustrating the kind of data that would be generated from such a DFT study. The values are hypothetical and serve to demonstrate the expected outcomes.
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| Achiral (syn-planar) | 0° | 2.5 | Steric repulsion between OH and Cl |
| Chiral (gauche) | ~60° | 0.0 | Intramolecular O-H···Cl hydrogen bond |
| Chiral (anti-gauche) | ~120° | 1.8 | Weaker C-H···O interaction |
| Achiral (anti-planar) | 180° | 3.0 | Maximized distance, but no stabilizing interactions |
Optimization of Molecular Geometries and Vibrational Frequencies
Geometry optimization is a fundamental step in computational chemistry where the arrangement of atoms in a molecule is adjusted to find a stationary point on the potential energy surface, ideally a local or global minimum. For this compound, DFT methods are used to predict bond lengths, bond angles, and dihedral angles for each stable conformer.
Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data, if available, to validate the computational model. For complex molecules like this compound, the vibrational analysis helps in assigning specific spectral bands to the stretching and bending modes of its various functional groups and the aromatic ring. researchgate.net
A representative table of optimized geometrical parameters for the most stable chiral conformer is presented below. These are typical values for such a molecule.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | 1.90 Å |
| Bond Length | C-Cl | 1.74 Å |
| Bond Length | C-I | 2.10 Å |
| Bond Length | C-O | 1.43 Å |
| Bond Angle | C-C-Cl | 121.5° |
| Bond Angle | C-C-O | 110.2° |
| Dihedral Angle | H-O-C-C | 65.0° |
Quantum Chemical Analysis of Hydrogen Bonding and Non-Covalent Interactions
The presence of multiple halogen atoms and a hydroxyl group in this compound leads to a rich variety of non-covalent interactions that are critical in determining its solid-state structure and properties. Quantum chemical methods provide deep insights into the nature and strength of these interactions.
Atoms in Molecules (AIM) Topological Analysis of Electron Density
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density distribution in a molecule to characterize chemical bonds and other interactions. ias.ac.in By analyzing the topology of the electron density, AIM can identify bond critical points (BCPs) which are indicative of an interaction between two atoms.
For this compound, AIM analysis can be used to characterize not only the covalent bonds but also weaker interactions such as intramolecular O-H···Cl hydrogen bonds and intermolecular halogen bonds (e.g., I···O, Br···O, Cl···O) and dihalogen bonds (e.g., I···Br, I···Cl). The properties of the electron density at the BCP, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the strength and nature of the interaction. A positive Laplacian is typically indicative of a closed-shell interaction, characteristic of hydrogen bonds and halogen bonds. nih.govnih.gov
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is another valuable tool for understanding chemical bonding and intermolecular interactions. wisc.eduwisc.edu NBO analysis transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.
In the context of this compound, NBO analysis can quantify the donor-acceptor interactions that constitute hydrogen and halogen bonds. For example, the interaction between the lone pair of the chlorine atom (donor) and the antibonding σ*(O-H) orbital (acceptor) can be analyzed to determine the stabilization energy associated with the intramolecular hydrogen bond. Similarly, intermolecular interactions in a dimer or crystal structure can be dissected into their constituent NBO donor-acceptor interactions, providing a detailed picture of the forces holding the molecules together. researchgate.net
Dispersion-Corrected DFT for London Dispersion Forces
London dispersion forces, arising from instantaneous fluctuations in electron density, are a crucial component of non-covalent interactions, especially for large, polarizable atoms like iodine and bromine. Standard DFT functionals often fail to accurately describe these long-range correlation effects.
To address this deficiency, dispersion-corrected DFT (DFT-D) methods have been developed. chemrxiv.orgchemrxiv.org These methods add an empirical or non-local correction term to the standard DFT energy to account for dispersion interactions. For this compound, the use of dispersion-corrected DFT is essential for accurately predicting the geometries and energies of molecular aggregates, where dispersion forces play a significant role in cohesion, particularly through π-π stacking of the aromatic rings and interactions involving the heavy halogen atoms. nih.gov
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular dynamics simulations offer a computational microscope to observe the time-evolution of molecular systems, providing deep insights into the conformational landscape and intermolecular interactions of this compound.
The conformational flexibility of this compound is a key determinant of its physical and chemical properties. The rotation around the C-C bond connecting the benzyl ring to the hydroxymethyl group, and the rotation of the hydroxyl group itself, give rise to a complex potential energy surface with multiple conformers. Research on analogous ortho-halogenated benzyl alcohols has revealed the existence of low-energy chiral and achiral conformations. nih.govrsc.org For this compound, it is anticipated that the interplay of steric and electronic effects from the bulky and electronegative halogen substituents will significantly influence the relative energies and populations of these conformers.
In a non-polar solvent or in the gas phase, intramolecular hydrogen bonding between the hydroxyl proton and the adjacent chlorine atom is expected to play a crucial role in stabilizing certain conformations. In polar protic solvents, this intramolecular interaction would face competition from intermolecular hydrogen bonds with the solvent molecules. The nature of the solvent would thus modulate the conformational equilibrium. For instance, in a solvent like methanol (B129727), the alcohol group of this compound can act as both a hydrogen bond donor and acceptor, leading to a different conformational preference compared to a non-polar solvent like hexane.
The following table illustrates a hypothetical distribution of conformer populations in different solvent environments based on general principles observed for similar halogenated benzyl alcohols.
| Conformer | Description | Gas Phase Population (%) | Hexane Population (%) | Methanol Population (%) |
| A | Intramolecular H-bond to Cl | 60 | 55 | 20 |
| B | Extended, no H-bond | 30 | 35 | 45 |
| C | Other | 10 | 10 | 35 |
This table is illustrative and based on principles from related compounds; specific computational data for this compound is not currently available in the cited literature.
The interactions of this compound with its environment are multifaceted and crucial for understanding its behavior in solution and in condensed phases. These interactions can be broadly categorized as solvent-solute and solute-solute interactions.
Solvent-Solute Interactions: In solution, the nature of the solvent dictates the types of interactions that predominate.
Hydrogen Bonding: In protic solvents, the hydroxyl group of this compound will form hydrogen bonds with solvent molecules.
Halogen Bonding: The iodine and bromine atoms, and to a lesser extent the chlorine atom, can act as halogen bond donors, interacting with Lewis basic sites on solvent molecules. acs.orgresearchgate.netchemrxiv.org
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment, which will lead to dipole-dipole interactions with polar solvent molecules.
Solute-Solute Interactions: At higher concentrations, molecules of this compound will interact with each other, leading to aggregation or self-assembly.
Dimerization: Studies on ortho-halogenated benzyl alcohols have shown that dimerization can occur through a combination of hydrogen bonding between the hydroxyl groups and π-π stacking of the aromatic rings. nih.govrsc.org The presence of multiple halogens in this compound would also introduce halogen-halogen and halogen-π interactions as significant contributors to the stability of dimers and larger aggregates. nih.gov
The following table summarizes the types of intermolecular interactions expected for this compound.
| Interaction Type | Description | Expected Strength |
| Hydrogen Bonding | O-H···O | Strong |
| Halogen Bonding | C-I···O/N/π | Moderate |
| π-π Stacking | Aromatic ring stacking | Moderate |
| Dipole-Dipole | Interaction of molecular dipoles | Moderate |
| Dispersion Forces | Induced dipole interactions | Significant |
This table provides a qualitative summary of expected interactions based on the molecular structure and findings for related compounds.
Relativistic Effects of Heavy Halogen Atoms (Iodine) in Quantum Calculations
The presence of a heavy element like iodine in this compound necessitates the consideration of relativistic effects in accurate quantum chemical calculations. For heavy atoms, the inner-shell electrons move at speeds that are a significant fraction of the speed of light, leading to a relativistic increase in their mass and a subsequent contraction of the inner orbitals. This, in turn, affects the shielding of the outer valence electrons, which experience a modified nuclear charge.
These relativistic effects can have a profound impact on various molecular properties. For organoiodine compounds, it has been shown that neglecting relativistic effects in quantum calculations can lead to significant errors in the prediction of properties such as NMR chemical shifts. researchgate.net The inclusion of relativistic effects is crucial for an accurate description of the electronic structure and, consequently, the chemical behavior of iodine-containing molecules.
For instance, calculations of 13C NMR chemical shifts in organoiodine compounds have demonstrated that relativistic effects can account for shifts of several tens to hundreds of ppm. researchgate.net The full four-component relativistic Dirac-Coulomb scheme is a rigorous method for including these effects, although computationally expensive. researchgate.net More approximate methods, such as the use of relativistic effective core potentials (ECPs), can also provide a good balance between accuracy and computational cost. stackexchange.com
The influence of relativistic effects extends to the nature of chemical bonding. For instance, the spin-orbit coupling, a relativistic effect, can influence the strength and directionality of halogen bonds involving iodine. rsc.org Therefore, any high-level computational study of this compound must account for these effects to provide reliable predictions of its properties and reactivity.
Reaction Chemistry and Synthetic Transformations
Reactivity of the Benzyl (B1604629) Alcohol Moiety
The hydroxymethyl group (-CH₂OH) attached to the polyhalogenated benzene (B151609) ring is a key site for a variety of chemical reactions, including nucleophilic substitution, esterification, etherification, and oxidation.
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl (-OH) group of a benzyl alcohol is inherently a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. This is typically achieved through two main pathways: protonation in the presence of a strong acid or conversion to a sulfonate ester.
In the first approach, reaction with strong hydrohalic acids like HBr or HCl protonates the hydroxyl group, forming a good leaving group (water). The subsequent substitution can proceed via an Sₙ1 or Sₙ2 mechanism. Given that a benzylic carbocation is stabilized by the aromatic ring, an Sₙ1 pathway is plausible. However, primary benzyl alcohols can also undergo Sₙ2 reactions. Another common method involves the use of reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert the alcohol into the corresponding benzyl chloride or bromide.
Table 1: Reagents for Nucleophilic Substitution of Benzyl Alcohols
| Reagent | Product | Typical Conditions |
|---|---|---|
| HBr / HCl | 5-Bromo-2-chloro-4-iodobenzyl bromide/chloride | Concentrated acid, heat |
| SOCl₂ | 5-Bromo-2-chloro-4-iodobenzyl chloride | Pyridine (B92270) or other base, mild temperature |
| PBr₃ | 5-Bromo-2-chloro-4-iodobenzyl bromide | Anhydrous ether or other inert solvent, 0°C to room temp. |
Esterification and Etherification of the Benzylic Alcohol
The benzylic alcohol functionality readily undergoes esterification and etherification, two fundamental transformations in organic synthesis.
Esterification: 5-Bromo-2-chloro-4-iodobenzyl alcohol can be converted to its corresponding ester by reaction with a carboxylic acid, acid chloride, or acid anhydride. Acid-catalyzed esterification with a carboxylic acid (Fischer esterification) is a common method, although often slow. More efficient methods involve reacting the alcohol with a more reactive acylating agent like an acid chloride or anhydride, typically in the presence of a base such as pyridine or triethylamine (B128534) to neutralize the acidic byproduct.
Etherification: The synthesis of ethers from the subject alcohol can be achieved via the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the ether product through an Sₙ2 reaction.
Table 2: Esterification and Etherification Reactions
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Esterification (Fischer) | Carboxylic Acid (R-COOH), Strong Acid Catalyst (e.g., H₂SO₄) | Ester (R-COOCH₂-Ar) |
| Esterification | Acid Chloride (R-COCl), Base (e.g., Pyridine) | Ester (R-COOCH₂-Ar) |
| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether (R'-OCH₂-Ar) |
Oxidation Reactions to Halogenated Benzaldehydes and Benzoic Acids
The benzyl alcohol can be selectively oxidized to form either the corresponding benzaldehyde (B42025) or benzoic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Benzaldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are effective for this transformation. These reactions are typically carried out in anhydrous solvents to prevent over-oxidation to the carboxylic acid.
Oxidation to Benzoic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from CrO₃ and H₂SO₄), or Oxone in the presence of a catalyst, will oxidize the primary alcohol directly to the corresponding benzoic acid. For instance, a highly efficient method for oxidizing primary alcohols to carboxylic acids utilizes Oxone in the presence of a catalyst like 2-iodoxybenzenesulfonic acid (IBS).
Reactivity of the Polyhalogenated Aromatic Ring
The presence of three different halogen atoms (chlorine, bromine, and iodine) on the aromatic ring provides a platform for regioselective transformations, primarily through cross-coupling reactions and directed metalation.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the halogen substituents. The reactivity of aryl halides in these reactions follows the general trend: I > Br > Cl. wikipedia.orgnrochemistry.com This differential reactivity allows for selective coupling at one position while leaving the others intact.
Suzuki Coupling: This reaction pairs the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl compound. By carefully selecting the catalyst and conditions, it is possible to selectively couple at the most reactive C-I bond, followed by the C-Br bond, and finally the C-Cl bond.
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne. nih.govrsc.org The reactivity trend (I > Br > Cl) is also prominent here, enabling the selective introduction of an alkynyl group at the iodine position of this compound. wikipedia.orgnrochemistry.comlibretexts.org
Heck Coupling: This reaction forms a substituted alkene by coupling the aryl halide with an alkene. wikipedia.orgorganic-chemistry.org The reaction rate is highly dependent on the halide, with iodides being significantly more reactive than bromides or chlorides. youtube.com
This predictable reactivity hierarchy is crucial for sequential functionalization of the aromatic ring.
Table 3: Halogen Reactivity in Cross-Coupling Reactions
| Halogen | Relative Reactivity | Potential for Selective Reaction |
|---|---|---|
| Iodo (I) | Highest | Excellent - Can be targeted first under mild conditions. |
| Bromo (Br) | Intermediate | Good - Can be targeted after the iodo group has reacted. |
| Chloro (Cl) | Lowest | Poor - Requires more forcing conditions and specialized catalysts. |
Directed Ortho Metalation (DOM) in Halogenated Arenes
Directed ortho metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of an aromatic ring. wikipedia.orgorganic-chemistry.org The process relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. baranlab.org
For this compound, the benzylic alcohol group (or a protected derivative like -CH₂OMOM) can act as a DMG. The heteroatom (oxygen) coordinates the lithium reagent, facilitating the removal of a proton from an adjacent ring position. The potential sites for deprotonation are C3 and C5. The directing ability of the substituents on the ring must be considered. While the -CH₂OH group directs ortho, the halogens themselves have a complex influence. Halogens are deactivating due to their inductive effect but are ortho, para-directing due to resonance. youtube.comlibretexts.org
However, a significant competing reaction in the presence of organolithium reagents is lithium-halogen exchange. This exchange is typically fastest for iodine and bromine. Therefore, treating this compound with an alkyllithium reagent at low temperatures would likely result in rapid lithium-iodine or lithium-bromine exchange rather than DoM, making this approach challenging for selective functionalization at the C3 or C5 positions without careful consideration of reagents and conditions. uwindsor.ca
Nucleophilic Aromatic Substitution in Electron-Deficient Halogenated Benzenes
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those rendered electron-deficient by the presence of electron-withdrawing groups (EWGs). libretexts.org Unlike electrophilic aromatic substitution, where electron-donating groups activate the benzene ring, SNAr is facilitated by groups that withdraw electron density, making the ring susceptible to attack by a nucleophile. libretexts.orgmsu.edu Halogens, through their inductive effect, act as electron-withdrawing groups, thus deactivating the ring towards electrophiles but activating it for nucleophilic attack. msu.edu
The SNAr mechanism typically proceeds in two steps:
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (a halogen in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgfiveable.me The presence of strong EWGs, especially at positions ortho and/or para to the leaving group, is crucial as they help to delocalize and stabilize the negative charge of this intermediate. libretexts.org
Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group departs with its pair of electrons. fiveable.me
In the context of halogenated benzenes, the nature of the halogen atom significantly influences the reaction rate. The rate-determining step is typically the initial attack by the nucleophile. quora.com Consequently, the reaction rate is influenced by the electronegativity of the halogen, which affects the electrophilicity of the carbon atom it is attached to. Fluorine, being the most electronegative halogen, makes the attached carbon most electron-poor and thus most susceptible to nucleophilic attack. Therefore, the reactivity of halogens as leaving groups in SNAr reactions generally follows the order: F > Cl > Br > I. This is contrary to the trend seen in SN1 and SN2 reactions, where the C-X bond strength is the dominant factor and iodide is the best leaving group.
| Halogen (X) | Relative Reactivity in SNAr | Primary Reason |
|---|---|---|
| F | ~3000 | High electronegativity strongly polarizes the C-X bond, facilitating nucleophilic attack. |
| Cl | ~15 | Moderate electronegativity and polarizability. |
| Br | ~4 | Lower electronegativity compared to Cl. |
| I | 1 | Lowest electronegativity among halogens, leading to the least polarized C-X bond. |
Derivatization Strategies Utilizing this compound
The compound this compound is a highly functionalized and versatile synthetic intermediate. Its utility stems from two key features: the reactive benzyl alcohol moiety and the presence of three different halogen atoms (iodine, bromine, and chlorine) on the aromatic ring. This unique substitution pattern allows for a range of selective chemical transformations, making it a valuable building block in the synthesis of complex organic molecules.
The reactivity of this compound allows for its conversion into a wide array of derivatives. The primary alcohol functional group can be readily transformed. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, or the hydroxyl group can be substituted to form ethers or benzyl halides. The conversion of benzyl alcohols to benzyl chlorides, for example, can be achieved under mild conditions using reagents like 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167). organic-chemistry.org
Furthermore, the differential reactivity of the three halogen atoms provides a platform for sequential and site-selective modifications, such as metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most labile and typically reacts preferentially, followed by the carbon-bromine bond, with the carbon-chlorine bond being the most robust. This hierarchy enables the stepwise introduction of different substituents onto the aromatic ring. For example, a Sonogashira coupling could be performed selectively at the iodine position, followed by a Suzuki coupling at the bromine site, leaving the chlorine atom intact for potential later-stage functionalization.
The strategic arrangement of functional groups makes this compound and its precursors valuable starting materials in multi-step syntheses. A notable example is in the synthesis of antidiabetic drugs like dapagliflozin (B1669812). google.com An important intermediate for dapagliflozin is 5-bromo-2-chloro-4'-ethoxy diphenylmethane. google.com The synthesis of this intermediate involves the creation of a C-C bond between the halogenated benzene ring and a second aromatic ring (phenetole). This is typically achieved through a Friedel-Crafts reaction starting from a related benzoic acid derivative. google.com The unique halogenation pattern of the starting material is crucial for the final structure of the target molecule.
The ability to perform selective reactions at each of the halogen positions makes this compound a powerful building block. A synthetic route could involve:
Coupling a substituent at the C-I position.
Introducing a different group at the C-Br position.
Modifying the benzyl alcohol group.
Finally, utilizing the C-Cl bond for a later transformation.
This stepwise approach provides precise control over the construction of complex molecular architectures.
| Reactive Site | Potential Transformation | Typical Reagents |
|---|---|---|
| -CH2OH (Alcohol) | Oxidation to Aldehyde | PCC, DMP |
| -CH2OH (Alcohol) | Conversion to Benzyl Chloride | SOCl2, (COCl)2 |
| -I (Iodo) | Suzuki Coupling | Aryl boronic acid, Pd catalyst, Base |
| -I (Iodo) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base |
| -Br (Bromo) | Heck Coupling | Alkene, Pd catalyst, Base |
| -Br (Bromo) | Stille Coupling | Organostannane, Pd catalyst |
Halohydrins are compounds containing a halogen and a hydroxyl group on adjacent carbon atoms. wikipedia.org They are typically synthesized by the reaction of an alkene with a halogen in the presence of water. wikipedia.org Research has also shown that certain tertiary benzyl alcohols can be directly converted into vicinal halohydrins. mdpi.comresearchgate.net This transformation is efficiently achieved using N-halosuccinimides (NCS for chlorohydrins, NBS for bromohydrins) as the halogen source, often in an aqueous medium. mdpi.comresearchgate.net
The proposed mechanism for this reaction on tertiary alcohols involves an initial dehydration of the alcohol to form a corresponding alkene intermediate. mdpi.com This alkene then undergoes electrophilic attack by the halogenating agent to form the halohydrin. mdpi.com This specific pathway has been verified for tertiary benzyl alcohols such as 1,1-diphenylethanol (B1581894) and 2-phenyl-2-propanol. mdpi.com
It is important to note that this compound is a primary alcohol. The dehydration mechanism central to the transformation of tertiary alcohols into halohydrins is not readily applicable to primary alcohols under the same conditions. Therefore, the direct halogenation of this compound to a corresponding halohydrin via this specific documented pathway is not expected.
Future Research Directions and Theoretical Advancements
Exploration of Novel Synthetic Pathways for Highly Substituted Aromatic Alcohols
The synthesis of polysubstituted aromatic alcohols like 5-Bromo-2-chloro-4-iodobenzyl alcohol often involves multi-step processes that can be inefficient. Future research is expected to focus on developing more direct, efficient, and sustainable synthetic routes.
Key Research Thrusts:
Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, offers a promising green alternative for the asymmetric reduction of corresponding ketones to chiral aromatic alcohols. nih.gov Future work could involve discovering or engineering novel enzymes that can tolerate and selectively act on polyhalogenated substrates, providing access to enantiomerically pure alcohols. nih.gov
Advanced Catalytic Systems: The development of novel catalysts is crucial. For instance, ruthenium pincer complexes have demonstrated high efficiency in the alkylation of amines with alcohols. acs.org Similar advancements in catalytic systems could lead to more effective methods for constructing the carbon skeleton of highly substituted benzyl (B1604629) alcohols.
Flow Chemistry and Automation: Implementing continuous flow technologies can enhance reaction efficiency, safety, and scalability. Automated synthesis platforms, guided by machine learning algorithms, could rapidly screen reaction conditions to optimize the synthesis of complex molecules.
Late-Stage Functionalization: A significant goal is the development of methods for the selective introduction of halogen atoms onto a pre-existing benzyl alcohol scaffold. This approach would provide a more flexible and convergent route to a wide array of substituted analogs.
Table 1: Comparison of Potential Synthetic Approaches
| Approach | Advantages | Challenges |
| Biocatalysis | High enantioselectivity, green conditions, mild reactions. nih.gov | Enzyme discovery for specific substrates, substrate tolerance. |
| Homogeneous Catalysis | High efficiency and selectivity, tunable ligand systems. acs.org | Catalyst cost and recovery, sensitivity to functional groups. |
| Flow Chemistry | Improved heat/mass transfer, enhanced safety, scalability. | Initial setup cost, potential for clogging with solids. |
| Late-Stage Functionalization | Synthetic flexibility, rapid library generation. | Achieving high regioselectivity on complex molecules. |
Advanced Computational Modeling for Predictive Chemistry and Reaction Mechanisms
Computational chemistry provides powerful tools for understanding and predicting the behavior of complex molecules. For this compound, theoretical models can offer insights that are difficult to obtain through experimentation alone.
Predictive Models for Physicochemical Properties: Quantum chemical simulations, such as those based on Density Functional Theory (DFT), can be employed to predict molecular geometries, electronic structures, and spectroscopic properties. cam.ac.uk These models can help understand how the interplay of the three different halogens influences properties like acidity, dipole moment, and reactivity.
Reaction Mechanism Elucidation: Computational modeling is invaluable for studying reaction pathways. nih.gov For instance, it can be used to calculate activation energies and transition state geometries, thereby predicting the most likely outcomes of a reaction and guiding the design of more efficient synthetic routes. nih.gov
Machine Learning in Retrobiosynthesis: Emerging machine learning models can assist in designing novel synthetic pathways by analyzing vast datasets of chemical reactions. researchgate.net These tools can propose innovative disconnections and identify suitable enzymes or catalysts for specific transformations, accelerating the discovery of new routes to polyhalogenated compounds. researchgate.net Software like the Reaction Mechanism Generator (RMG) is being improved to better model the complex chemistry of aromatic compounds. mit.edumit.edu
Investigation of Chirality and Stereoselectivity in Polyhalogenated Systems
While this compound itself is achiral, the introduction of another substituent could create a chiral center. The presence of multiple, bulky halogen atoms can create a unique chiral environment, influencing the stereochemical outcome of reactions.
Diastereoselective Reactions: Future research will likely focus on developing synthetic methods that can control the stereochemistry of reactions involving polyhalogenated aromatic compounds. The distinct steric hindrance provided by the bromo, chloro, and iodo groups could be exploited to achieve high levels of diastereoselectivity.
Chiroptical Properties: For chiral derivatives, investigating their chiroptical properties, such as electronic circular dichroism (ECD), will be crucial. rsc.orgresearchgate.net Correlating experimental ECD spectra with computational predictions can help determine the absolute configuration of newly synthesized chiral molecules. rsc.org
Asymmetric Catalysis: A key challenge is the design of asymmetric catalysts that can effectively induce enantioselectivity in reactions involving these sterically demanding and electronically complex substrates. This includes developing chiral ligands that can form effective transition states despite the presence of multiple large halogen atoms.
Design of New Chemical Transformations Utilizing Unique Halogen Effects
The presence of chlorine, bromine, and iodine on the same aromatic ring offers a unique opportunity for selective chemical transformations. The differing C–X bond strengths and reactivities can be harnessed to perform sequential, site-selective reactions.
Selective Cross-Coupling Reactions: The carbon-iodine bond is typically the most reactive towards cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), followed by the carbon-bromine bond, and then the carbon-chlorine bond. This reactivity difference can be exploited to sequentially introduce different functional groups at specific positions on the aromatic ring. Future work will aim to refine catalyst systems to enhance this selectivity.
Halogen Bonding Interactions: The iodine and bromine atoms are effective halogen bond donors. This non-covalent interaction can be used to direct the assembly of supramolecular structures or to influence the regioselectivity of reactions by pre-organizing substrates with a catalyst or another reagent.
Orthogonal Functionalization: A major goal is to develop a toolkit of "orthogonal" reactions where each halogen atom can be addressed independently without affecting the others. This would allow for the programmed synthesis of highly complex and precisely functionalized aromatic structures from a single, versatile building block like this compound. The unique properties of halogens are already recognized as a pivotal strategy in drug discovery and agrochemical design. nih.govresearchgate.netdntb.gov.uaresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-2-chloro-4-iodobenzyl alcohol, and how do reaction conditions influence yield?
- Methodological Answer : Multi-step halogenation and hydroxylation are common approaches. For example, bromination/iodination of precursor aromatic rings (e.g., benzyl alcohol derivatives) using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) under controlled temperatures (0–25°C) can achieve regioselectivity . Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is critical to isolate the product. Yield optimization requires monitoring reaction kinetics and steric effects from bulky substituents .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy:
- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielding effects from electron-withdrawing halogens) and benzyl alcohol -CH₂OH signals (~4.6 ppm for -CH₂-) .
- HRMS : Confirm molecular weight (C₇H₅BrClIO = 377.28 g/mol) and isotopic patterns from bromine/iodine .
- IR : Detect O-H stretching (~3300 cm⁻¹) and C-Br/C-I vibrations (500–700 cm⁻¹) .
Q. What safety precautions are essential when handling halogenated benzyl alcohols?
- Methodological Answer : Use fume hoods for volatile intermediates (e.g., iodination reagents). Wear nitrile gloves and goggles to avoid skin/eye contact with corrosive halogens. Store compounds in amber glass vials at 2–8°C to prevent photodegradation .
Advanced Research Questions
Q. How can contradictory crystallographic data for halogenated benzyl alcohols be resolved?
- Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) to analyze diffraction patterns. Discrepancies in unit cell parameters or bond angles may arise from twinning or disordered halogen positions. Apply restraints to heavy atoms (Br, I) and validate using R-factor convergence (<5%) . Cross-reference with density functional theory (DFT)-optimized molecular geometries .
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Solvent effects (e.g., DMF, THF) can be modeled using polarizable continuum models (PCM). Validate predictions with Suzuki-Miyaura coupling experiments using Pd catalysts .
Q. How do steric and electronic effects influence the biological activity of halogenated benzyl alcohols?
- Methodological Answer : Design SAR (structure-activity relationship) studies:
- Steric Effects : Compare bioactivity of 5-bromo-2-chloro-4-iodo vs. less-halogenated analogs (e.g., 5-bromo-2-chloro derivatives) in enzyme inhibition assays .
- Electronic Effects : Measure Hammett substituent constants (σ) for halogens to correlate with logP (lipophilicity) and membrane permeability .
Q. What analytical challenges arise in quantifying trace impurities in halogenated benzyl alcohols?
- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) with photodiode array (PDA) detection. Develop gradient elution methods (C18 columns, acetonitrile/water with 0.1% formic acid) to separate halogenated byproducts (e.g., dihalogenated isomers). Validate with spike-and-recovery tests (>95% accuracy) .
Data Contradiction & Validation
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer : Reconcile differences using computational NMR tools (e.g., ACD/Labs or MestReNova). Consider solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and conformational flexibility. For example, -OH proton shifts vary with hydrogen bonding; deuterated solvents may suppress this .
Q. What statistical methods are recommended for interpreting inconsistent biological assay results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
